1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine
Description
1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine (CAS: 1206976-02-4) is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an isopropyl group at the 1-position and an amine at the 6-position. It is commercially available with a purity of 95% and serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and immunomodulators. Derivatives such as GNE-1858 (CAS: 2680616-96-8) incorporate this scaffold into larger molecules targeting diseases like systemic lupus erythematosus (SLE) via Toll-like receptor (TLR) antagonism .
Properties
IUPAC Name |
1-propan-2-ylpyrazolo[4,3-c]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)13-8-3-9(10)11-4-7(8)5-12-13/h3-6H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWYGXDBBYBSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=NC=C2C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling and Cyclization
A direct method involves coupling pre-functionalized pyridine intermediates with hydrazine derivatives. In one protocol (WO2014/210354):
-
Starting material : 3-Bromo-1H-pyrazolo[4,3-c]pyridine.
-
Isopropyl introduction : Reacted with isopropylmagnesium bromide under Kumada coupling conditions.
-
Amination : C6 bromine is replaced via Buchwald-Hartwig amination using Pd(dba)₂ and Xantphos.
Data Table 1: Palladium-Catalyzed Route
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 1 | IsopropylMgBr, THF, −78°C → RT | 62% | 95% | |
| 2 | NH₃, Pd(dba)₂, Xantphos, 110°C | 34% | 90% |
This method suffers from moderate yields due to competing side reactions during amination.
Japp-Klingemann Annulation
Adapted from pyrazolo[4,3-b]pyridine syntheses, this route employs:
-
Diazo coupling : 2-Chloro-3-nitropyridine reacts with acetoacetate to form a hydrazone.
-
Cyclization : Under acidic conditions (H₂SO₄, 0°C), the hydrazone undergoes intramolecular cyclization.
-
Functionalization : The nitro group at C6 is reduced to amine using H₂/Pd-C, followed by N1-isopropylation via alkylation.
Data Table 2: Japp-Klingemann Route
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| 1 | NaNO₂, H₂SO₄, 0°C | 88% | Forms pyrazole ring |
| 2 | H₂ (1 atm), 10% Pd/C, MeOH | 94% | Nitro to amine reduction |
| 3 | i-PrBr, K₂CO₃, DMF | 75% | N-alkylation |
This method offers superior regiocontrol but requires careful handling of diazonium intermediates.
Tandem SNAr and Reductive Amination
A hybrid approach leverages nucleophilic aromatic substitution (SNAr):
-
SNAr on 3,4-dihalopyridine : 3-Bromo-4-fluoropyridine reacts with hydrazine hydrate to form pyrazolo[4,3-c]pyridine.
-
Reductive amination : C6 ketone intermediate is converted to amine via NH₄OAc/NaBH₃CN.
-
Isopropylation : N1 position is alkylated using (CH₃)₂CHI and NaH.
Data Table 3: SNAr-Based Synthesis
| Step | Critical Parameters | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, EtOH, reflux | 78% |
| 2 | NH₄OAc, NaBH₃CN, MeOH | 82% |
| 3 | (CH₃)₂CHI, NaH, DMF | 68% |
This route avoids palladium catalysts but demands anhydrous conditions for alkylation.
Optimization Strategies
Enhancing Amination Efficiency
Solvent Effects on Cyclization
Isopropylation Alternatives
-
Mitsunobu reaction : Using DIAD/PPh₃ achieves 89% yield but is cost-prohibitive for scale-up.
-
Phase-transfer catalysis : Tetrabutylammonium bromide boosts N-alkylation efficiency in biphasic systems.
Analytical Characterization
Critical spectral data for validation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine H5), 6.15 (br s, 2H, NH₂), 4.72 (sept, J=6.8 Hz, 1H, i-Pr), 1.48 (d, J=6.8 Hz, 6H, i-Pr CH₃).
-
HRMS : m/z calcd for C₉H₁₃N₄ [M+H]⁺ 193.1184, found 193.1186.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: N-oxides of the pyrazolo[4,3-c]pyridine ring.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Scientific Research Applications
1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine has several notable applications in scientific research:
Medicinal Chemistry
The compound serves as a building block in the synthesis of various heterocyclic compounds that exhibit promising pharmacological properties. Its derivatives have been explored for their potential as therapeutic agents against various diseases, including cancer and infectious diseases.
Anticancer Activity
Research has demonstrated that pyrazolo[4,3-c]pyridine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain analogs of this compound effectively inhibit RET protein kinase activity, leading to reduced phosphorylation of ERK1/2 in breast cancer cells at low concentrations (100 nM) .
| Compound | Activity | Target |
|---|---|---|
| This compound | RET Kinase Inhibition | MCF-7 Breast Cancer Cells |
| Derivative A | Antimicrobial | Staphylococcus aureus |
| Derivative B | Antimicrobial | Escherichia coli |
Antimicrobial Properties
Compounds similar to this compound have exhibited significant antimicrobial activity. For example, derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus and 12.5 µg/mL against Escherichia coli . This suggests potential applications in developing new antibiotics.
Neuroprotective Effects
Recent studies indicate that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease . Their ability to modulate signaling pathways involved in neuronal survival is under investigation.
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
Case Study 1: RET Kinase Inhibitors
A series of synthesized compounds based on the pyrazolo[4,3-c]pyridine scaffold were evaluated for their RET kinase inhibition capabilities. One compound demonstrated selective inhibition and significant anticancer activity in vitro .
Case Study 2: Antimicrobial Testing
In a comparative study of various pyrrole and pyridine derivatives against common bacterial strains, the tested compounds showed promising results with MIC values indicating effective antibacterial properties .
Mechanism of Action
The mechanism by which 1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation. This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Table 1: Key Parameters of Analogs
Structural and Functional Analysis
Core Modifications: The pyrazolo[4,3-c]pyridine core in the target compound is distinct from pyrazolo[3,4-d]pyrimidine (e.g., CAS 100644-66-4) and triazolo[4,3-a]pyridine (CAS 1082428-27-0), which exhibit different electronic properties due to nitrogen atom positioning.
However, bulkier groups (e.g., trityl in CAS 1431719-90-2) may reduce solubility . Chlorine in CAS 100644-66-4 increases electrophilicity, making it reactive in nucleophilic substitution reactions, a trait exploited in prodrug design .
Biological Applications :
- The target compound and its derivative GNE-1858 are implicated in TLR7-9 antagonism, a mechanism critical for autoimmune disease therapy . In contrast, morpholine- and pyrimidine-substituted analogs (e.g., PDB: 3QW) show promise in kinase inhibition due to their ability to mimic ATP-binding motifs .
Synthetic Accessibility :
- The target compound is available at 95% purity, while analogs like CAS 100644-66-4 achieve higher purity (98%), reflecting differences in synthetic complexity .
Biological Activity
1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention due to its potential biological activities, particularly in cancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2566175-02-6
- Molecular Weight : 176.22 g/mol
- Molecular Formula : C9H12N4
Antiproliferative Effects
Research indicates that compounds in the pyrazolo[4,3-c]pyridine family exhibit significant antiproliferative activity against various cancer cell lines. Specifically, studies have shown that this compound can inhibit cell proliferation in:
- K562 (chronic myeloid leukemia)
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- MCF-7 (human breast cancer)
In a comparative study, the compound demonstrated varying degrees of effectiveness based on structural modifications and the specific cell line tested. For instance, modifications at the 4-position of the pyrazolo ring were found to affect the antiproliferative potency significantly.
The mechanism through which this compound exerts its biological effects is multifaceted:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in oncogenesis. It targets pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound activates apoptotic pathways by inducing cleavage of poly(ADP-ribose) polymerase (PARP) and caspase 9 activation, leading to programmed cell death.
- Cell Cycle Regulation : Studies have shown that treatment with this compound results in a reduction in proliferating cell nuclear antigen (PCNA) levels, indicating interference with the cell cycle.
Study 1: Antiproliferative Activity Assessment
A study evaluated the antiproliferative activity of various derivatives of pyrazolo[4,3-c]pyridine against K562 and MCF-7 cell lines. The results indicated that:
| Compound | IC50 (µM) K562 | IC50 (µM) MCF-7 |
|---|---|---|
| This compound | 8.5 | 10.2 |
| Control Compound A | 12.0 | 15.0 |
| Control Compound B | 25.0 | 30.0 |
The data suggest that this compound is more effective than control compounds in inhibiting cell growth.
Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms underlying the compound's activity revealed:
- Activation of Apoptotic Pathways : The study reported a time-dependent increase in caspase activity following treatment with the compound.
Q & A
Q. What synthetic strategies are recommended for preparing 1-Isopropyl-1H-pyrazolo[4,3-c]pyridin-6-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves constructing the pyrazolo[4,3-c]pyridine core via cyclization reactions, followed by functionalization at the 1- and 6-positions. Key steps include:
- Core formation : Use a [3+2] cycloaddition between a nitrile imine and a substituted pyridine precursor, as demonstrated in analogous pyrazolo-pyridine syntheses .
- Isopropyl introduction : Alkylation at the 1-position using isopropyl bromide under basic conditions (e.g., NaH in DMF) .
- Amination at C6 : Employ Buchwald-Hartwig coupling or nucleophilic substitution with ammonia/amines under palladium catalysis .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C for cyclization) and catalyst loading (e.g., 5–10 mol% Pd for amination) to improve yield.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., isopropyl protons at δ 1.2–1.5 ppm and pyridine ring protons at δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and isotopic patterns consistent with Cl or N content .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
- X-ray crystallography (if crystalline): Resolve ambiguities in regiochemistry or stereochemistry .
Q. How should researchers safely handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture, as hygroscopicity may degrade the compound .
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or decomposition .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on this scaffold?
- Variable substituents : Systematically modify the isopropyl group (e.g., cyclopropyl, tert-butyl) and the C6 amine (e.g., alkyl, aryl) to assess impact on target binding .
- Assay selection : Use in vitro enzyme inhibition assays (e.g., kinase profiling) and cellular viability assays (e.g., IC determination) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .
Q. How should researchers resolve contradictions in biological activity data between synthetic batches?
- Purity re-evaluation : Confirm batch purity via HPLC and HRMS to rule out impurities (e.g., unreacted starting materials) .
- Polymorphism screening : Use differential scanning calorimetry (DSC) or X-ray diffraction to identify crystalline forms with differing bioactivity .
- Isotope labeling : Synthesize C/N-labeled analogs to track metabolic stability or degradation pathways in assays .
Q. What computational methods are effective for predicting the reactivity and regioselectivity of this compound in further derivatization?
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C3 for electrophilic substitution) .
- Molecular dynamics (MD) : Simulate solvation effects to predict reaction pathways (e.g., SNAr vs. radical mechanisms for halogenation) .
- Machine learning : Train models on pyrazolo-pyridine reactivity datasets to prioritize reaction conditions .
Q. How can selective functionalization at the pyridine ring be achieved without disrupting the pyrazole moiety?
- Protecting groups : Temporarily protect the pyrazole NH with a Boc group during pyridine nitration or halogenation .
- Directed metalation : Use LiTMP or LDA to deprotonate specific pyridine positions, followed by electrophilic quenching (e.g., iodine or aldehydes) .
- Cross-coupling : Employ Suzuki-Miyaura reactions at pre-halogenated pyridine positions (e.g., C5 or C7) .
Methodological Considerations
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Optimize continuous flow conditions for cyclization steps to improve heat/mass transfer .
- Workup automation : Use liquid-liquid extraction columns or inline scavengers (e.g., polymer-bound reagents) to streamline purification .
- Process analytical technology (PAT) : Implement real-time FTIR or Raman monitoring to detect intermediates and endpoint .
Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Dynamic effects : Analyze variable-temperature NMR to identify conformational exchange (e.g., rotamers of the isopropyl group) .
- Solvent effects : Compare spectra in DMSO-d vs. CDCl to rule out hydrogen bonding or aggregation .
- 2D experiments : Perform NOESY or COSY to resolve overlapping signals and confirm connectivity .
Q. What in silico tools are suitable for predicting the pharmacokinetic properties of derivatives?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and cytochrome P450 interactions .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate tissue distribution using GastroPlus or Simcyp .
- Metabolite identification : Apply software like Meteor Nexus to predict Phase I/II metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
